1-[(2-Fluorophenyl)methyl]cyclohexane-1-carboxylic acid
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Overview
Description
1-[(2-Fluorophenyl)methyl]cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C14H17FO2 This compound features a cyclohexane ring substituted with a carboxylic acid group and a fluorophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Fluorophenyl)methyl]cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanone with 2-fluorobenzyl bromide in the presence of a base, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often include:
Base: Sodium hydride or potassium carbonate
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Oxidizing Agent: Potassium permanganate or chromium trioxide
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Fluorophenyl)methyl]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate.
Reduction: Reduction to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or nitration reactions facilitated by reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-[(2-Fluorophenyl)methyl]cyclohexane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[(2-Fluorophenyl)methyl]cyclohexane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, modulating their activity. The carboxylic acid group may participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
- 1-[(2-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid
- 1-[(2-Bromophenyl)methyl]cyclohexane-1-carboxylic acid
- 1-[(2-Methylphenyl)methyl]cyclohexane-1-carboxylic acid
Comparison: 1-[(2-Fluorophenyl)methyl]cyclohexane-1-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences its reactivity and binding affinity. Compared to its chloro, bromo, and methyl analogs, the fluorinated compound often exhibits enhanced stability and biological activity.
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FO2/c15-12-7-3-2-6-11(12)10-14(13(16)17)8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGOGYWEHFUCLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC2=CC=CC=C2F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1226238-78-3 |
Source
|
Record name | 1-[(2-fluorophenyl)methyl]cyclohexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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